4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)5-8-17(12)26(23,24)19-15-6-7-16-13(11-15)4-3-9-20(16)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDGYQWLPYDWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure features a 4-fluoro substituent, a methanesulfonyl group attached to a tetrahydroquinoline moiety, and a 2-methylbenzene sulfonamide component. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:
- Antimicrobial Activity : The sulfonamide group is known for its broad-spectrum antimicrobial properties. Analogous compounds have demonstrated effectiveness against various bacterial strains by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis.
- Anticancer Properties : Some studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular targets are under investigation.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrase and DHPS.
- Receptor Interaction : The compound may interact with various biological receptors, influencing signal transduction pathways that regulate cell growth and survival.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide | Contains a sulfamoyl group | Demonstrated carbonic anhydrase inhibitory activity |
| Ciprofloxacin | A fluoroquinolone antibiotic | Strong antibacterial properties targeting DNA gyrase |
| Methanesulfonamide | Simple sulfonamide structure | Basic building block for more complex derivatives |
| Benzene sulfonamide | Core structure similar to target compound | Known for broad-spectrum antimicrobial activity |
This table highlights how this compound stands out due to its complex fused ring system and specific functional groups that may confer unique biological activities not present in simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- A study published in 2023 explored the synthesis of tetrahydroquinoline derivatives and their effects on cancer cell lines. The findings indicated that modifications at the nitrogen position significantly affected their cytotoxicity profiles.
- Another research effort highlighted the role of sulfonamides in antimicrobial resistance mechanisms. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains.
Comparison with Similar Compounds
Comparison with N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Structural Features :
- Core: Tetrahydroisoquinoline vs. tetrahydroquinoline in the target compound.
- Substituents :
- Target Compound : Methanesulfonyl (electron-withdrawing) at position 1; 4-fluoro-2-methylbenzenesulfonamide.
- Compared Compound : Trifluoroacetyl (stronger electron-withdrawing) at position 2; 2-cyclopropylethyl-4-fluorophenyl group.
Functional Implications :
- The trifluoroacetyl group in the compared compound may enhance binding to hydrophobic enzyme pockets (e.g., acyl-CoA transferases) but could reduce solubility. The methanesulfonyl group in the target compound offers a balance between stability and polarity.
Comparison with Pesticide Sulfonamides (Tolylfluanid and Dichlofluanid)
Structural Features :
- Target Compound: Aromatic sulfonamide with tetrahydroquinoline.
- Pesticides: Aliphatic sulfonamides with dimethylamino sulfonyl and halogenated groups (e.g., dichlofluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) .
Functional Implications :
- Target Compound : Designed for selective enzyme inhibition (likely pharmaceutical).
- Pesticides: Broad-spectrum biocidal activity due to reactive halogen and sulfenamide groups. The dimethylamino sulfonyl moiety in pesticides enhances soil persistence, whereas the target compound’s fluorinated aromatic system prioritizes target specificity.
Comparison with Tetrahydroquinoline-Based Building Blocks
Example: 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl)-2-(4-Methylpiperazin-1-Yl)Ethan-1-Amine Structural Features:
- Target Compound : Methanesulfonyl and benzenesulfonamide substituents.
- Building Block : Methylpiperazine and amine functionalities.
Functional Implications :
- The building block’s piperazine group is common in kinase inhibitors (e.g., anticancer agents), emphasizing hydrogen-bonding interactions. The target compound’s sulfonamide groups may favor interactions with serine hydrolases or sulfotransferases.
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
